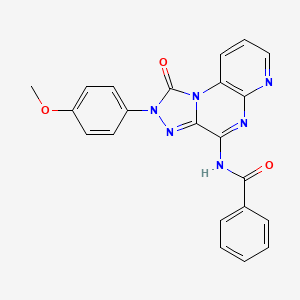

A3AR antagonist 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H16N6O3 |

|---|---|

分子量 |

412.4 g/mol |

IUPAC 名称 |

N-[4-(4-methoxyphenyl)-3-oxo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaen-7-yl]benzamide |

InChI |

InChI=1S/C22H16N6O3/c1-31-16-11-9-15(10-12-16)28-22(30)27-17-8-5-13-23-18(17)24-19(20(27)26-28)25-21(29)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,25,29) |

InChI 键 |

ZUQSIVIEDRMHRP-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)N2C(=O)N3C4=C(N=CC=C4)N=C(C3=N2)NC(=O)C5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

The Role of A3 Adenosine Receptor (A3AR) Antagonists in Modulating Inflammatory Responses: A Technical Guide

Abstract

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is a key modulator of cellular processes, particularly in the context of inflammation and immunity. Its expression is notably low in normal tissues but becomes significantly upregulated in inflammatory and cancerous cells, positioning it as a promising therapeutic target.[1] While A3AR agonists have demonstrated robust anti-inflammatory effects in various autoimmune diseases like rheumatoid arthritis and psoriasis, the role of A3AR antagonists is more nuanced and context-dependent.[1] This technical guide provides an in-depth exploration of A3AR antagonists, detailing their mechanism of action, the signaling pathways they modulate, and their paradoxical effects in different inflammatory conditions. We present quantitative data on the binding affinities of key antagonists, provide detailed experimental protocols for their evaluation, and visualize the complex signaling and experimental workflows involved. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of A3AR blockade.

Introduction: The A3 Adenosine Receptor in the Inflammatory Milieu

Adenosine is an endogenous nucleoside that emerges as a critical signaling molecule in environments of metabolic stress, such as hypoxia and inflammation.[1] Its functions are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A3AR is distinguished by its expression profile; it is found at high levels in various immune cells, including neutrophils, eosinophils, mast cells, and lymphocytes, and is overexpressed in pathological tissues from patients with inflammatory conditions.[1] This differential expression provides a potential therapeutic window for targeted intervention. A3AR primarily couples to the Gi protein, initiating signaling cascades that modulate a wide array of immune cell functions, from cytokine production to chemotaxis and degranulation.

A3AR Signaling Pathways in Immune Cells

Understanding the mechanism of A3AR antagonists requires a firm grasp of the signaling pathways initiated by receptor activation. Antagonists function by competitively blocking these pathways.

G-protein Coupling and Downstream Effectors

Upon agonist binding, the A3AR activates its associated Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] A3AR activation can also stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC).

Modulation of Key Inflammatory Pathways

The anti-inflammatory effects observed with A3AR agonists in certain diseases are mediated through the modulation of critical transcription factors and protein kinases. A3AR antagonists, therefore, prevent these modulatory effects.

-

NF-κB Pathway: In inflammatory cells like synoviocytes from rheumatoid arthritis patients, A3AR agonists have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt pathway, a key regulator of cell survival and proliferation, is also modulated by A3AR signaling. Agonist activation has been shown to inhibit this pathway in inflammatory cells, contributing to their anti-inflammatory and pro-apoptotic effects.[2]

-

MAPK Pathways: A3AR activation can regulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[1] The outcome of this regulation is highly cell-type specific and can lead to either pro- or anti-inflammatory responses.

The Role of A3AR Antagonists in Modulating Inflammation

The function of A3AR antagonists in inflammation is paradoxical and highly dependent on the specific disease context.

-

As Research Tools: In diseases like rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease, A3AR agonists are being developed as anti-inflammatory therapeutics.[1] In these contexts, A3AR antagonists like MRS 1523 serve as invaluable research tools. They are used experimentally to reverse the effects of agonists, thereby confirming that the observed anti-inflammatory action is indeed mediated through the A3AR.[3]

-

As Potential Therapeutics: In contrast, there are conditions where A3AR activation is considered pro-inflammatory. In rodent models of asthma, A3AR activation on mast cells can trigger degranulation and eosinophil infiltration. Therefore, A3AR antagonists are proposed as a potential treatment for asthma and other allergic airway diseases.[4] Similarly, their use has been suggested for glaucoma.

A significant challenge in the development and application of A3AR antagonists is the marked difference in receptor pharmacology between species. An antagonist potent at the human A3AR may be weak or inactive at the rat or mouse receptor, making the translation of preclinical findings to the clinical setting difficult.[4]

Quantitative Data on A3AR Antagonist Activity

The affinity and selectivity of A3AR antagonists are critical parameters for their use as research tools or potential therapeutics. The following tables summarize the binding affinity (Ki) of several common A3AR antagonists across different species.

Table 1: Binding Affinity (Ki, nM) of Selected A3AR Antagonists at Human Receptors

| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | Reference(s) |

| MRS 1523 | 18.9 - 43.9 | >2600 | >3400 | [4][5] |

| MRE 3008F20 | 0.29 | 141 | 1197 | |

| VUF 5574 | 4.03 | >10000 | >10000 | [6][7] |

| PSB-10 | >10000 (inactive) | - | - | [4] |

| MRS 1220 | 0.65 | - | - | [4] |

| DPTN | 1.65 | 162 | 121 | [4] |

Data compiled from multiple sources; assay conditions may vary.

Table 2: Species Selectivity of A3AR Antagonists (Ki, nM)

| Compound | Human A3AR | Rat A3AR | Mouse A3AR | Reference(s) |

| MRS 1523 | 43.9 | 216 | 349 | [4] |

| VUF 5574 | 4.03 | >10000 | >10000 | [4][6] |

| MRE 3008F20 | 0.29 | >10000 | >10000 | [4][8] |

| MRS 1220 | 0.65 | >10000 | >10000 | [4] |

| DPTN | 1.65 | 8.53 | 9.61 | [4] |

Note the significant loss of potency for many human-selective antagonists at rodent receptors, highlighting the importance of selecting the appropriate tool compound for preclinical studies.

Experimental Protocols for Studying A3AR Antagonists

Evaluating the efficacy and mechanism of A3AR antagonists requires a suite of specialized in vitro and in vivo assays.

Radioligand Binding Assay (for Affinity Determination)

This assay determines the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.[9][10]

-

Objective: To calculate the Ki of a test antagonist.

-

Materials:

-

Cell Membranes: From CHO or HEK-293 cells stably expressing the human, rat, or mouse A3AR.

-

Radioligand: e.g., [¹²⁵I]AB-MECA (agonist) or [³H]MRE 3008F20 (antagonist).[8][11]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Nonspecific Binding Control: 1 µM of a potent, unlabeled A3AR ligand (e.g., IB-MECA).

-

Glass fiber filters and a cell harvester.

-

-

Procedure:

-

Prepare cell membrane homogenates and determine protein concentration.

-

In a 96-well plate, incubate a fixed concentration of radioligand with varying concentrations of the test antagonist and a constant amount of membrane protein.[9]

-

Include wells for total binding (radioligand + membranes) and nonspecific binding (radioligand + membranes + high concentration of unlabeled ligand).

-

Incubate for 60-120 minutes at room temperature to reach equilibrium.[9][11]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding (Total - Nonspecific) and plot the percent inhibition against the antagonist concentration to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

-

Functional cAMP Assay (for Potency Determination)

This assay measures the functional potency of an antagonist by its ability to reverse the agonist-induced inhibition of cAMP production.[12][13]

-

Objective: To determine the IC50 or Schild analysis-derived Kb of a test antagonist.

-

Materials:

-

Whole cells stably expressing the A3AR (e.g., CHO, HEK-293).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

PDE Inhibitor: IBMX or Ro 20-1724 (to prevent cAMP degradation).[12]

-

A3AR Agonist: e.g., Cl-IB-MECA or NECA.

-

cAMP detection kit (e.g., HTRF, ELISA-based).

-

-

Procedure:

-

Plate cells in a 96-well or 384-well plate.

-

Pre-incubate cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Add a fixed concentration of A3AR agonist (typically an EC80 concentration) along with forskolin to stimulate cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.[12]

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

-

Generate a dose-response curve by plotting the reversal of agonist-induced inhibition against the antagonist concentration to determine the IC50.

-

In Vitro Cytokine Release Assay (ELISA)

This assay assesses the ability of an A3AR antagonist to block the modulatory effects of an agonist on cytokine production in immune cells.[14][15]

-

Objective: To quantify the effect of an A3AR antagonist on the secretion of inflammatory cytokines (e.g., TNF-α, IL-6).

-

Materials:

-

Immune cells (e.g., human PBMCs, macrophage cell lines, or fibroblast-like synoviocytes).

-

Cell culture medium (e.g., RPMI 1640).

-

Inflammatory Stimulus (if needed): e.g., Lipopolysaccharide (LPS) or TNF-α.

-

A3AR agonist and test antagonist.

-

Cytokine-specific ELISA kit.

-

-

Procedure:

-

Culture immune cells in a 96-well plate.[14]

-

Pre-treat cells with the A3AR antagonist for 30-60 minutes.

-

Add the A3AR agonist. In some protocols, a co-stimulant like LPS is added to induce a baseline inflammatory response.

-

Incubate for a specified period (e.g., 4-24 hours) to allow for cytokine production and secretion.

-

Centrifuge the plate and collect the cell culture supernatant.[15]

-

Quantify the concentration of the target cytokine in the supernatant using a sandwich ELISA protocol, which typically involves capture antibody coating, sample incubation, detection antibody, enzyme conjugate, and substrate development.[16]

-

Compare cytokine levels in antagonist-treated wells to agonist-only and vehicle control wells.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is used to evaluate the effect of A3AR modulators on a rheumatoid arthritis-like disease. Antagonists would be used to see if they worsen the condition or block the protective effect of an agonist.[17][18]

-

Objective: To assess the in vivo effect of an A3AR antagonist in an autoimmune arthritis model.

-

Animals: Susceptible rat strains (e.g., Dark Agouti, Wistar-Lewis).[19][20]

-

Materials:

-

Bovine or chicken type II collagen.

-

Incomplete Freund's Adjuvant (IFA).

-

Test antagonist, vehicle control, and positive control (e.g., Methotrexate).

-

-

Procedure:

-

Immunization (Day 0): Prepare an emulsion of type II collagen in IFA. Administer a subcutaneous injection at the base of the tail to induce the disease.[17]

-

Booster (Day 7): A second immunization is often given to ensure high disease incidence and severity.[17]

-

Treatment: Begin administration of the A3AR antagonist (e.g., orally or via IP injection) either prophylactically (before disease onset) or therapeutically (after onset of clinical signs).

-

Clinical Scoring: Monitor animals daily or every other day for signs of arthritis (paw swelling, erythema, joint stiffness). Score each paw on a scale of 0-4.

-

Endpoint Analysis: At the end of the study (e.g., Day 28), collect blood for biomarker analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.[20]

-

Conclusion and Future Directions

A3AR antagonists represent a complex but important class of pharmacological agents. In many prevalent autoimmune diseases, their primary role is as a critical research tool to validate the A3AR-specific mechanism of anti-inflammatory agonists. However, in specific contexts such as allergic asthma, where A3AR activation may be detrimental, selective antagonists hold therapeutic promise. The significant species differences in antagonist affinity remain a major hurdle for translational research. Future efforts must focus on developing antagonists with comparable potency across species or on better understanding the structural basis of these differences. Continued investigation into the cell-type and disease-specific signaling outcomes of A3AR activation will be paramount to successfully harnessing the therapeutic potential of A3AR antagonists in modulating inflammatory responses.

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Suppression by central adenosine A3 receptors of the cholinergic defense against cardiovascular aberrations of sepsis: role of PI3K/MAPKs/NFκB signaling [frontiersin.org]

- 8. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. chondrex.com [chondrex.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Precision: A Technical Guide to the Discovery and Synthesis of Novel A3 Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a spectrum of diseases, including inflammatory conditions, cancer, and glaucoma.[1] Its differential expression, with low levels in healthy tissues and overexpression in inflamed and cancerous cells, presents a compelling window for therapeutic intervention.[2] This guide provides an in-depth exploration of the discovery and synthesis of novel A3AR antagonists, detailing the intricate signaling pathways, experimental methodologies, and structure-activity relationships that drive the development of these promising therapeutic agents.

The A3AR Signaling Cascade: A Network of Therapeutic Opportunity

The A3AR primarily couples to the Gi protein, initiating a signaling cascade that inhibits adenylyl cyclase and subsequently decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] However, its signaling is multifaceted, also involving coupling to Gq proteins, which activates phospholipase C (PLC) and modulates downstream pathways, including protein kinase C (PKC).[4][5] Furthermore, A3AR activation influences the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which play critical roles in cell proliferation, apoptosis, and inflammation.[2][4][5] Understanding these pathways is paramount for the rational design of A3AR antagonists.

The Discovery Workflow: From Hit to Lead

The journey to identify novel A3AR antagonists is a systematic process that begins with high-throughput screening and progresses through rigorous optimization and validation. This workflow ensures the identification of potent, selective, and drug-like candidates.

Synthesis of Novel A3AR Antagonists: Diverse Chemical Scaffolds

The development of potent and selective A3AR antagonists has been an area of intense research, leading to the exploration of a wide array of chemical scaffolds. These range from modified nucleosides to complex heterocyclic systems.

Truncated 4'-Thioadenosine Derivatives

Structure-activity relationship (SAR) studies on truncated D-4'-thioadenosine derivatives have identified highly potent and selective A3AR antagonists.[6] Modifications at the N6-position have been particularly fruitful, with N6-substituted analogues demonstrating high binding affinities.[6]

Pyrazolo[3,4-d]pyridazine Scaffold

A novel 7-amino-pyrazolo[3,4-d]pyridazine scaffold has yielded high-affinity A1/A3 receptor antagonists.[3][7] The introduction of a 3-phenyl group, a 7-benzylamino group, and a 1-methyl group on this scaffold generated a compound with nanomolar affinity for the human A3R.[3][7]

Other Heterocyclic Systems

A variety of other heterocyclic compounds have been synthesized and evaluated as A3AR antagonists, including:

-

Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines[8]

-

2-Aryl-1,2,4-triazolo[4,3-α]quinoxalines[9]

-

Pyrimidine derivatives[10]

-

1,4-dihydropyridines and triazoloquinazolines[11]

The diversity of these scaffolds highlights the active pursuit of novel chemical matter to modulate A3AR activity.

Quantitative Analysis of Novel A3AR Antagonists

The following tables summarize the binding affinities and functional potencies of representative novel A3AR antagonists from various chemical classes.

Table 1: Binding Affinities (Ki) of Novel A3AR Antagonists

| Compound ID | Chemical Scaffold | hA3AR Ki (nM) | Selectivity vs. hA1AR | Selectivity vs. hA2AAR | Reference |

| 10b | Pyrazolo[3,4-d]pyridazine | 55 | - | - | [3][7] |

| 18 | Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine | 4.9 | - | - | [8] |

| 19 | Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine | 1.3 | - | - | [8] |

| MRS7497 (17) | 2-Arylalkynyl-adenine derivative | - | ~1000-fold | - | [12] |

| K18 | Heterocyclic Carbonyloxycarboximidamide | < 1000 | - | - | [13][14] |

| 37 | Heterocyclic Carbonyloxycarboximidamide | - | - | - | [15] |

| 39 | Heterocyclic Carbonyloxycarboximidamide | - | - | - | [15] |

| MRS-3777 | Not Specified | 47 | High | High | [16] |

| MRS-3769 | Not Specified | 42 | High | High | [16] |

| MRS-3767 | Not Specified | 51 | High | High | [16] |

| MRS1220 | Triazoloquinazoline | 0.65 | - | - | [11] |

Table 2: Functional Antagonism (IC50/EC50) of Novel A3AR Antagonists

| Compound ID | Assay Type | hA3AR IC50/EC50 (nM) | Reference |

| 10 | cAMP Accumulation | 31 (IC50) | [17] |

| 11 | cAMP Accumulation | 79 (IC50) | [17] |

| 12 | cAMP Accumulation | 153 (IC50) | [17] |

| 4 | cAMP Accumulation | 380 (IC50) | [17] |

| MRS1220 | Adenylate Cyclase Inhibition | 1.7 (KB) | [11] |

| MRS1191 | Adenylate Cyclase Inhibition | 92 (KB) | [11] |

Key Experimental Protocols

The characterization of novel A3AR antagonists relies on a suite of robust in vitro assays.

Radioligand Binding Assays

This assay is fundamental for determining the binding affinity (Ki) of a compound for the A3AR.

Protocol Outline:

-

Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human A3AR are prepared.[12]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [125I]N6-(4-amino-3-iodobenzyl)-adenosine-5′-N-methyluronamide, [125I]I-AB-MECA) and varying concentrations of the test antagonist.[12]

-

Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from competition binding curves.

cAMP Accumulation Assays

This functional assay determines the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Protocol Outline:

-

Cell Culture: CHO cells stably expressing the hA3AR are cultured.[3][7]

-

Stimulation: Cells are pre-incubated with the test antagonist followed by stimulation with an A3AR agonist (e.g., NECA) in the presence of forskolin (to stimulate cAMP production).[3][7]

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA, HTRF).

-

Data Analysis: The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist response, is determined.

Conclusion and Future Directions

The discovery of potent and selective A3AR antagonists holds immense promise for the development of novel therapeutics. The diverse chemical scaffolds identified to date provide a strong foundation for further optimization. Future research will likely focus on improving the pharmacokinetic properties of these compounds, exploring novel chemical space, and further elucidating the nuanced roles of A3AR signaling in various disease states. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the journey from bench to bedside for this exciting class of molecules.[18]

References

- 1. A(3) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of truncated 4'-thioadenosine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New strategies for the synthesis of A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 11. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Non-orthosteric Interactions with a Series of Potent and Selective A3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of A3AR antagonists

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of A3 Adenosine Receptor (A3AR) Antagonists

Introduction

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator in numerous physiological and pathological processes.[1][2][3] Unlike other adenosine receptor subtypes (A1, A2A, and A2B), the A3AR is expressed at low levels in normal tissues but is significantly overexpressed in inflammatory and tumor cells, making it a compelling therapeutic target for conditions like inflammation, cancer, asthma, and glaucoma.[3][4][5][6] The development of selective A3AR antagonists—molecules that bind to the receptor and block the effects of the endogenous agonist adenosine—is a major focus of medicinal chemistry. These antagonists offer the potential for targeted therapy with reduced off-target effects.[5][7]

This guide provides a comprehensive overview of the structure-activity relationships (SAR) for various chemical classes of A3AR antagonists. It details the key structural features that govern their affinity and selectivity, outlines the experimental protocols used for their characterization, and visualizes the critical pathways and workflows involved in their development.

A3AR Signaling Pathway

Activation of the A3AR by an agonist predominantly leads to coupling with inhibitory G proteins (Gi/o). This interaction inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling cascade modulates various downstream cellular responses. Understanding this pathway is crucial for designing functional assays to screen for antagonistic activity.

References

- 1. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A(3) adenosine receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of A3 Adenosine Receptor (A3AR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target.[1] Its expression profile is distinct, with low levels in normal tissues and overexpression in inflammatory and cancer cells, making it a focal point for therapeutic intervention in pathologies such as inflammation, cancer, and neuropathic pain.[1] While A3AR agonists have been explored for their therapeutic benefits, A3AR antagonists are also crucial for dissecting the receptor's role in various diseases and hold therapeutic potential, particularly in conditions where A3AR signaling is considered detrimental.[1][2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of A3AR antagonists, crucial for their development as therapeutic agents.

Pharmacodynamics of A3AR Antagonists

Pharmacodynamics describes the biochemical and physiological effects of drugs on the body. For A3AR antagonists, this primarily involves their interaction with the A3 adenosine receptor and the subsequent impact on its signaling pathways.

1.1. Mechanism of Action and Signaling Pathways

A3AR antagonists are compounds that bind to the A3 adenosine receptor but do not provoke the intracellular response initiated by agonists. Instead, they block the binding and subsequent action of the endogenous agonist, adenosine, or other A3AR agonists.

The A3AR primarily couples to the Gαi protein, which, upon activation by an agonist, inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Additionally, A3AR can couple to Gαq, activating phospholipase C (PLC).[1] The activation of these pathways can have varied effects, including modulation of mitogen-activated protein kinase (MAPK) pathways, which can influence cell proliferation and apoptosis.[3] A3AR antagonists prevent these signaling cascades by occupying the receptor's binding site.

1.2. Quantitative Pharmacodynamic Parameters

The potency and affinity of A3AR antagonists are quantified by several parameters. The binding affinity (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. The IC50 value indicates the concentration of an antagonist that inhibits a specific biological response by 50%.

| Compound | Receptor | Ki (nM) | Assay Type | Reference |

| MRS-3777 | human A3 | 0.047 | Radioligand Binding | [4] |

| MRS-3769 | human A3 | 0.042 | Radioligand Binding | [4] |

| MRS-3767 | human A3 | 0.051 | Radioligand Binding | [4] |

| Compound 10 | human A3 | - | cAMP Assay (IC50 = 31 nM) | [5] |

| Compound 11 | human A3 | - | cAMP Assay (IC50 = 79 nM) | [5] |

| Compound 4 | human A3 | - | cAMP Assay (IC50 = 380 nM) | [5] |

| Compound 12 | human A3 | - | cAMP Assay (IC50 = 153 nM) | [5] |

| MRS1220 | human A3 | 0.6 | Radioligand Binding | [6] |

| MRS1220 | rat A3 | 30,000 | Radioligand Binding | [6] |

Note: There can be significant species differences in the affinity and potency of A3AR antagonists. For example, many heterocyclic antagonists with nanomolar affinity for the human A3AR are significantly less potent or inactive at rodent A3ARs.[6]

1.3. Experimental Protocol: Radioligand Binding Assay

This assay is a standard method for determining the binding affinity (Ki) of a test compound.[7]

-

Objective: To determine the binding affinity of a test compound for the human A3AR.

-

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR.[7]

-

Radioligand: A radiolabeled A3AR antagonist, such as [³H]PSB-11.[7]

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 100 µM) of a non-selective adenosine receptor agonist like NECA.[7]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well Filter Plates.

-

Microplate Scintillation Counter.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

-

For total binding wells, add only the buffer and membranes.

-

For NSB wells, add the NSB control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature).

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Dry the filter plate and add a scintillation cocktail to each well.[7]

-

Measure the radioactivity in a microplate scintillation counter.[7]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and all other wells.[7]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.[7]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics of A3AR Antagonists

Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of A3AR antagonists is vital for designing effective dosing regimens.

2.1. ADME Properties

-

Absorption: For oral administration, A3AR antagonists must be absorbed from the gastrointestinal tract. Their physicochemical properties, such as solubility and permeability, will govern this process.

-

Distribution: After absorption, the antagonist distributes throughout the body. The extent of distribution to target tissues, such as inflamed joints or tumors where A3AR is overexpressed, is critical for efficacy.

-

Metabolism: A3AR antagonists are metabolized, primarily in the liver, by enzymes such as the cytochrome P450 system. The metabolites may be active or inactive.

-

Excretion: The parent drug and its metabolites are eliminated from the body, typically via the kidneys (urine) or liver (bile/feces). The half-life (t½) of a drug, a key PK parameter, is determined by its rate of metabolism and excretion.

While specific quantitative PK data for a wide range of A3AR antagonists is not extensively compiled in publicly available literature, preclinical studies in animal models are a routine part of their development to determine these parameters.

2.2. Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of an A3AR antagonist after a single dose.

-

Animals: Male Wistar rats or C57BL/6 mice.[1]

-

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Dosing: A cohort of animals is administered the A3AR antagonist via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood samples are collected from a subset of animals.

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the A3AR antagonist in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The plasma concentration-time data is plotted.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

For oral administration, bioavailability (F) is calculated by comparing the AUC after oral dosing to the AUC after intravenous dosing.

-

Integration of Pharmacokinetics and Pharmacodynamics (PK/PD)

The ultimate goal of drug development is to establish a clear relationship between the dose, drug concentration in the body (PK), and the pharmacological effect (PD). This PK/PD relationship helps in selecting a dosing regimen that maintains a therapeutic concentration of the A3AR antagonist at the target site to achieve the desired level of receptor blockade.

Preclinical Experimental Workflow for A3AR Antagonist Evaluation

The development of a novel A3AR antagonist follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

A thorough understanding and characterization of the pharmacokinetics and pharmacodynamics of A3AR antagonists are fundamental to their successful development as therapeutic agents. Key considerations include potent and selective binding to the A3AR, a favorable ADME profile ensuring adequate drug exposure at the target site, and a clear PK/PD relationship to guide dose selection. The significant species differences observed for A3AR ligands necessitate careful translation of preclinical data to human clinical trials.[6] Continued research in this area will pave the way for novel A3AR antagonist-based therapies for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular docking study of A(3) adenosine receptor antagonists and pharmacophore-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to A3 Adenosine Receptor (A3AR) Antagonist Binding Affinity and Selectivity Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data crucial for the profiling of A3 Adenosine Receptor (A3AR) antagonists. The A3AR, a G protein-coupled receptor (GPCR), is a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma. Accurate assessment of the binding affinity and selectivity of antagonist compounds is paramount for the development of effective and safe therapeutics. This document outlines the core signaling pathways, presents quantitative binding data for key antagonists, and details the experimental protocols for their characterization.

A3AR Signaling Pathways

The A3AR primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This is a key pathway leveraged in functional assays to determine antagonist activity. Beyond the canonical Gαi pathway, A3AR activation can also engage other signaling cascades, including the Phospholipase C (PLC) pathway and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in modulating cellular processes like inflammation and cell proliferation.[2][3] Understanding these pathways is crucial for interpreting the functional consequences of A3AR antagonism.

Quantitative Binding Affinity and Selectivity Profiling

The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Selectivity is determined by comparing the Ki values of a compound across different receptor subtypes. A highly selective A3AR antagonist will have a significantly lower Ki for A3AR compared to other adenosine receptors (A1, A2A, and A2B).

The following table summarizes the binding affinities (Ki in nM) of several well-characterized A3AR antagonists for human adenosine receptor subtypes.

| Compound | hA1 (Ki, nM) | hA2A (Ki, nM) | hA2B (Ki, nM) | hA3 (Ki, nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Selectivity (A2B/A3) |

| MRS1220 | >10,000 | >10,000 | >10,000 | 0.65 | >15,385 | >15,385 | >15,385 |

| MRS1523 | 7,600 | 12,500 | >10,000 | 43.9 | 173 | 285 | >228 |

| DPTN | 162 | 121 | 230 | 1.65 | 98 | 73 | 139 |

| I-ABOPX | - | - | - | 19 | - | - | - |

| KF26777 | - | - | - | 0.2 | - | - | - |

Data compiled from multiple sources.[4][5] Values can vary based on experimental conditions.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay directly measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the A3AR. The resulting data is used to calculate the IC50, which is then converted to the Ki value.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[6]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective A3AR radioligand (e.g., [125I]I-AB-MECA), and varying concentrations of the unlabeled test antagonist.[4]

-

To determine non-specific binding, include wells with the radioligand and a high concentration of a known, potent, unlabeled A3AR ligand.

-

To determine total binding, include wells with only the radioligand and membranes.

-

Incubate the plate for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.[6]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percent specific binding against the logarithm of the test antagonist concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production. It provides a measure of the functional potency of the antagonist.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the human A3AR into 96- or 384-well plates and culture until they reach 80-90% confluency.[7]

-

On the day of the assay, wash the cells with a serum-free medium or buffer.

-

-

Assay Protocol (Antagonist Mode):

-

Pre-incubate the cells with serial dilutions of the test antagonist for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) should be included to prevent cAMP degradation.[8]

-

Add a fixed concentration of an A3AR agonist (e.g., NECA or IB-MECA, typically at its EC80 concentration) along with a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.[7]

-

Incubate for an additional period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[7]

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Use non-linear regression to fit a dose-response curve and determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

For a more detailed characterization of the nature of antagonism (e.g., competitive), Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist to determine the pA2 value.

-

Conclusion

The rigorous profiling of A3AR antagonists through a combination of radioligand binding and functional assays is a cornerstone of the drug discovery and development process. The quantitative data on binding affinity (Ki) and selectivity, derived from well-defined experimental protocols, allows for the identification and optimization of lead compounds. The methodologies and data presented in this guide provide a framework for the comprehensive characterization of novel A3AR antagonists, ultimately facilitating the development of targeted and effective therapeutics.

References

- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to A3 Adenosine Receptor Antagonists in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of A3 adenosine receptor (A3AR) antagonists in the context of neurodegenerative disease research. It is designed to equip researchers, scientists, and drug development professionals with the critical data, experimental methodologies, and mechanistic understanding necessary to explore the therapeutic potential of targeting the A3AR. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling pathways and workflows to facilitate further investigation in this promising field.

Introduction: The A3 Adenosine Receptor in Neurodegeneration

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is increasingly recognized as a potential therapeutic target for a variety of pathologies, including neurodegenerative diseases.[1][2] Under normal physiological conditions, the A3AR is expressed at low levels in the central nervous system (CNS).[2] However, its expression is significantly upregulated in response to pathological conditions such as inflammation and hypoxia, which are common hallmarks of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3]

The role of the A3AR in the brain is complex and can be context-dependent, with studies reporting both neuroprotective and neurotoxic effects upon its activation.[1][2] This has led to the exploration of both A3AR agonists and antagonists as potential therapeutic agents. A3AR antagonists, in particular, have garnered significant interest for their potential to mitigate neuroinflammation and excitotoxicity, key drivers of neuronal damage in neurodegenerative diseases.[1] This guide will focus on the antagonists of the A3AR, providing a detailed resource for their study and application in a research setting.

A3AR Signaling Pathways

The A3AR primarily couples to the inhibitory G protein, Gαi, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. However, A3AR signaling is multifaceted and can also involve other G proteins and signaling cascades, contributing to its diverse cellular effects.

Quantitative Data for Key A3AR Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several commonly studied A3AR antagonists. This data is crucial for selecting appropriate compounds and concentrations for in vitro and in vivo experiments.

Table 1: Binding Affinities (Ki) of A3AR Antagonists

| Compound | Species | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |

| MRS1523 | Human | 18.9[4][5][6] | - | - | - | - |

| Rat | 113[4][5] | >15,820 | >2,034 | >140 | >18 | |

| Mouse | 349[7] | - | - | - | - | |

| MRE3008F20 | Human | 1.8[8] | 141[9] | 1197[9] | 78 | 665 |

| SCH58261 | Human | >10,000 | 420 | 1.3[10] | - | - |

| MRS1220 | Human | 1.7[11] | >3,400 | - | >2000 | - |

| DPTN | Human | 1.65[7] | 162 | 121 | 98 | 73 |

| Rat | 8.53[7] | 333 | 1147 | 39 | 134 | |

| Mouse | 9.61[7] | 411 | 830 | 43 | 86 |

Table 2: Functional Potencies (IC50) of A3AR Antagonists

| Compound | Assay | Cell Line/Tissue | Stimulus | IC50 (nM) |

| MRE3008F20 | cAMP Production | Resting Lymphocytes | Cl-IB-MECA | 5[8] |

| MRS1220 | TNF-α Formation | U-937 Macrophages | A3 Agonist | 300[11] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key in vitro assays used to characterize A3AR antagonists.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the A3AR. It measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human A3AR.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human A3AR.

-

Radioligand: [³H]PSB-11 (a selective A3AR antagonist radioligand) or [¹²⁵I]AB-MECA (an agonist radioligand).

-

Non-specific Binding Control: 100 µM NECA (a non-selective adenosine receptor agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12][13]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: A3AR antagonists of interest.

-

96-well plates.

-

GF/C filter plates.

-

Cell harvester.

-

Scintillation counter.

Protocol:

-

Preparation:

-

Thaw the cell membrane preparation and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[13]

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

-

-

Assay Setup:

-

Incubation:

-

Filtration and Washing:

-

Detection:

-

Dry the filter plate for 30 minutes at 50°C.

-

Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[12]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the total binding and all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

cAMP Accumulation Assay

This functional assay quantifies the ability of an A3AR antagonist to block the agonist-induced inhibition of adenylyl cyclase activity, thereby preventing the decrease in intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of an A3AR antagonist.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably or transiently expressing the human A3AR.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

-

Adenylyl Cyclase Activator: Forskolin.

-

A3AR Agonist: 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA).

-

Test Compounds: A3AR antagonists of interest.

-

Serum-free cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

96-well cell culture plates.

-

Plate reader.

Protocol:

-

Cell Plating:

-

Seed cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[15]

-

-

Assay Protocol:

-

Remove culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.[15]

-

Add varying concentrations of the test A3AR antagonist to the cells.

-

Add a fixed concentration of the A3AR agonist (e.g., Cl-IB-MECA at its EC80).

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for 15-30 minutes at 37°C.[15]

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit.[15]

-

Measure the cAMP concentration using a compatible plate reader.

-

-

Data Analysis:

-

Plot the percentage of agonist-induced inhibition of forskolin-stimulated cAMP accumulation against the antagonist concentration to determine the IC50 value.

-

In Vivo Models and Efficacy Data

The therapeutic potential of A3AR antagonists is being evaluated in various animal models of neurodegenerative diseases. While comprehensive in vivo efficacy data is still emerging, preliminary studies have shown promising results.

Table 3: In Vivo Efficacy of A3AR Antagonists in Neurodegenerative Disease Models

| Disease Model | Animal | Compound | Dose & Route | Key Findings |

| Multiple Sclerosis (EAE) | Mouse | Undisclosed A3AR antagonists | - | Emerging evidence suggests A3AR antagonists could be protective in EAE models.[16] |

| Parkinson's Disease | Rat (6-OHDA lesion) | A2A/A3 Antagonists | - | A2A antagonists, sometimes with A3 activity, show efficacy in improving motor symptoms.[[“]][18][19] |

| Alzheimer's Disease | - | - | - | Research is ongoing, with A3R modulation suggested to be beneficial.[2] |

Conclusion and Future Directions

A3AR antagonists represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to modulate neuroinflammation and other pathological processes highlights their potential to impact disease progression. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the role of A3AR antagonists in neurodegeneration.

Future research should focus on:

-

Elucidating the precise downstream signaling pathways of A3AR antagonists in different CNS cell types.

-

Conducting more extensive in vivo efficacy studies in a wider range of neurodegenerative disease models to establish clear therapeutic benefits.

-

Developing novel A3AR antagonists with improved selectivity, pharmacokinetic properties, and blood-brain barrier penetration.

-

Investigating the potential for combination therapies, where A3AR antagonists are used in conjunction with other therapeutic agents.

By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of targeting the A3 adenosine receptor for the treatment of devastating neurodegenerative disorders.

References

- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MRE 3008F20 | CAS 252979-43-4 | MRE3008F20 | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. physiciansweekly.com [physiciansweekly.com]

- 17. consensus.app [consensus.app]

- 18. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A critical evaluation of behavioral rodent models of motor impairment used for screening of antiparkinsonian activity: The case of adenosine A(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to A3 Adenosine Receptor (A3AR) Antagonists in Cardiovascular Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a complex and intriguing target in the pathophysiology of cardiovascular diseases. Unlike the other adenosine receptor subtypes, the role of A3AR is multifaceted, with studies demonstrating both cardioprotective and cardiodetrimental effects depending on the experimental context. This duality has sparked significant interest in the therapeutic potential of A3AR antagonists. Evidence from preclinical models, particularly studies involving genetic deletion of the receptor, suggests that endogenous activation of A3AR during ischemic events may contribute to myocardial injury. This guide provides a comprehensive overview of A3AR signaling in the cardiovascular system, summarizes the preclinical evidence for A3AR antagonists, presents detailed experimental protocols for their evaluation, and outlines the future landscape for targeting this receptor in cardiovascular disorders.

A3AR Signaling Pathways in the Cardiovascular System

The A3AR is expressed in various cardiovascular tissues, including cardiomyocytes and immune cells, though its expression in the heart is relatively low compared to other adenosine receptor subtypes.[1] Its signaling is primarily mediated through coupling with inhibitory (Gi) and query (Gq) G proteins, leading to the modulation of several downstream effector pathways.[1][2][3][4][5]

-

Gi-Protein Coupled Pathway: Upon agonist binding, A3AR coupling to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced Protein Kinase A (PKA) activity.[2][5] This pathway is also linked to the activation of pro-survival kinases, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[2][3][4]

-

Gq-Protein Coupled Pathway: A3AR can also couple to Gq proteins, activating Phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] DAG, in turn, activates Protein Kinase C (PKC), which is implicated in anti-ischemic effects.[3][4][6]

-

G-Protein Independent Pathway: Evidence also suggests A3AR can signal independently of G-proteins through interactions involving RhoA and Phospholipase D (PLD), contributing to protection from ischemic damage in cardiomyocytes.[3][4][6]

The Role of A3AR in Cardiovascular Pathophysiology: A Case for Antagonism

The precise role of A3AR in cardiovascular disease, particularly in ischemia-reperfusion (I/R) injury, is controversial. While many studies using selective A3AR agonists report cardioprotective effects, a compelling body of evidence from genetic knockout models suggests that the receptor's endogenous activation during ischemia is detrimental.[7][8]

Mice with targeted deletion of the A3AR gene (A3AR-/-) exhibit significantly improved tolerance to I/R injury, with smaller myocardial infarct sizes and better recovery of cardiac function compared to wild-type counterparts.[7][8] This suggests that blocking the A3AR with an antagonist during an ischemic event could mimic this protective phenotype. The injurious effects may be mediated by A3AR activation on resident cardiac mast cells, triggering the release of inflammatory mediators.[7][9] Therefore, A3AR antagonists represent a rational therapeutic strategy to mitigate myocardial damage during events like acute myocardial infarction.

Preclinical Data for A3AR Antagonism

The most direct evidence supporting the therapeutic potential of A3AR antagonism comes from studies on A3AR knockout mice. These studies provide quantitative data demonstrating improved outcomes in models of myocardial I/R injury.

Table 1: Effects of A3AR Deletion on Myocardial Ischemia-Reperfusion Injury

| Parameter | Model | A3AR Wild-Type (+/+) | A3AR Knockout (-/-) | Percent Change | Reference |

|---|---|---|---|---|---|

| Functional Recovery | |||||

| LV Developed Pressure (% of baseline) | Langendorff (15 min ischemia / 30 min reperfusion) | 51 ± 3% | 80 ± 3% | +57% | [7] |

| Tissue Viability | |||||

| LDH Efflux (U/g) | Langendorff (15 min ischemia / 30 min reperfusion) | 7.5 ± 1 | 4.5 ± 1 | -40% | [7] |

| Infarct Size (% of AAR) | In Vivo (30 min LAD occlusion / 24h reperfusion) | Not explicitly quantified, but infarct size was reduced by over 60% in A3AR-/- hearts. | >60% reduction |[7] |

LV: Left Ventricular; LDH: Lactate Dehydrogenase; AAR: Area at Risk; LAD: Left Anterior Descending.

These findings strongly indicate that the absence of A3AR signaling during ischemia is profoundly cardioprotective.[7]

Key Experimental Protocols

Evaluating the efficacy of novel A3AR antagonists requires robust and reproducible preclinical models. Below are detailed protocols for two standard models of myocardial ischemia-reperfusion injury.

Protocol 1: In Vivo Mouse Model of Myocardial Infarction

This model closely mimics the clinical scenario of acute myocardial infarction and is considered a gold standard for assessing cardioprotective agents.

Objective: To determine the effect of an A3AR antagonist on myocardial infarct size following regional ischemia and reperfusion.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

A3AR antagonist compound and vehicle

-

Anesthetics (e.g., Ketamine/Xylazine or isoflurane)

-

Rodent ventilator

-

Surgical instruments for thoracotomy

-

7-0 or 8-0 silk suture

-

Triphenyltetrazolium chloride (TTC) stain (1%)

-

Phthalo blue (or similar) for area-at-risk delineation

Methodology:

-

Animal Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Intubate the trachea and provide mechanical ventilation.

-

Drug Administration: Administer the A3AR antagonist or vehicle via the desired route (e.g., intravenous, intraperitoneal) at a predetermined time point before ischemia or reperfusion.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a 7-0 or 8-0 silk suture under the left anterior descending (LAD) coronary artery.

-

Ischemia: Induce regional ischemia by tightening the suture over a small piece of tubing to occlude the LAD. Myocardial blanching confirms occlusion. Maintain ischemia for 30-60 minutes.

-

Reperfusion: Release the snare to allow blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium. Close the chest cavity.

-

Post-Operative Care: Allow the animal to recover for 24 hours, providing appropriate analgesia and monitoring.

-

Infarct Size Analysis: After 24 hours, re-anesthetize the mouse and re-occlude the LAD at the same location. Perfuse the heart with Phthalo blue dye via the aorta to delineate the non-ischemic (blue) and the area-at-risk (AAR, unstained) myocardium.

-

Excise the heart, remove the atria, and slice the ventricles into 1mm sections.

-

Incubate the slices in 1% TTC stain at 37°C for 15-20 minutes. Viable tissue in the AAR will stain red, while the infarcted tissue remains pale white.

-

Data Quantification: Image the stained heart slices. Use image analysis software to measure the total ventricular area, the AAR, and the infarct area for each slice. Calculate the infarct size as a percentage of the AAR.

Protocol 2: Ex Vivo Langendorff Isolated Heart Model

This model allows for the assessment of direct cardiac effects of a compound, independent of systemic neurohormonal and inflammatory influences.

Objective: To determine the effect of an A3AR antagonist on the recovery of myocardial contractile function following global ischemia and reperfusion.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

A3AR antagonist compound and vehicle

-

Anesthetic (e.g., pentobarbital) and heparin

-

Langendorff perfusion system

-

Krebs-Henseleit (KH) buffer

-

Intraventricular balloon and pressure transducer

-

Data acquisition system

Methodology:

-

Animal Preparation: Anesthetize the animal and administer heparin (intraperitoneal or intravenous) to prevent coagulation.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold KH buffer to arrest contraction.

-

Cannulation: Trim the aorta and mount it onto the aortic cannula of the Langendorff apparatus. Immediately begin retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) KH buffer.

-

Functional Measurement: Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

-

Stabilization: Allow the heart to stabilize for 20-30 minutes. Record baseline functional parameters, including heart rate (HR), left ventricular developed pressure (LVDP = systolic - diastolic pressure), and the rate of pressure change (±dP/dt).

-

Drug Perfusion: Switch to a perfusion buffer containing the A3AR antagonist or vehicle and perfuse for a set period before ischemia.

-

Global Ischemia: Induce no-flow global ischemia by stopping the perfusion for 15-30 minutes.

-

Reperfusion: Restore perfusion and record functional parameters continuously for 30-60 minutes.

-

Data Analysis: Express the recovery of functional parameters (e.g., LVDP) at the end of reperfusion as a percentage of the pre-ischemic baseline value. Compare the recovery between the antagonist-treated group and the vehicle control group.

Challenges and Future Directions

The development of A3AR antagonists for cardiovascular disorders faces several challenges. A primary hurdle is the significant species-dependent variation in receptor pharmacology; many antagonists developed for the human A3AR show much lower affinity for rodent receptors.[2][10] This complicates the translation of preclinical findings.

Future research should focus on:

-

Developing antagonists with more favorable cross-species pharmacology.

-

Elucidating the specific cell types (e.g., cardiomyocytes vs. neutrophils vs. mast cells) on which A3AR antagonism exerts its protective effects.

-

Investigating the potential of A3AR antagonists in other cardiovascular conditions, such as chronic heart failure and pressure-overload-induced cardiac hypertrophy and fibrosis.[11]

Conclusion

The investigation into A3AR antagonists for cardiovascular disorders is a promising field driven by compelling evidence from genetic knockout studies. These studies suggest that inhibiting A3AR signaling during ischemic insults can significantly reduce myocardial injury and improve functional recovery. By utilizing robust preclinical models and addressing the challenges of interspecies pharmacology, the development of A3AR antagonists could offer a novel and effective therapeutic strategy for patients with ischemic heart disease.

References

- 1. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]

- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Targeted Deletion of the A3 Adenosine Receptor Confers Resistance to Myocardial Ischemic Injury and does not Prevent Early Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine Receptors and Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis [frontiersin.org]

A3AR Antagonists: A Double-Edged Sword in Apoptosis and Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a compelling, albeit complex, therapeutic target in oncology. Its overexpression in various tumor types compared to normal tissues has spurred the development of ligands aimed at modulating its activity. While A3AR agonists have been a primary focus, a growing body of evidence reveals that A3AR antagonists also possess significant anti-cancer properties, primarily by inducing apoptosis and inhibiting cell proliferation. This technical guide provides a comprehensive overview of the function of A3AR antagonists in these critical cellular processes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Paradoxical Role of A3AR Ligands

A peculiar characteristic of A3AR-targeted therapies is the observation that both agonists and antagonists can exert anti-tumor effects.[1][2] This suggests that the ultimate cellular outcome may not be solely dependent on the agonistic or antagonistic nature of the ligand but may involve other cellular mechanisms or be highly context-dependent, varying with the specific cancer type and the ligand's concentration.[1][3] This guide will focus on the accumulating evidence supporting the pro-apoptotic and anti-proliferative functions of A3AR antagonists.

Quantitative Analysis of A3AR Antagonist Activity

The anti-proliferative and cytotoxic effects of A3AR antagonists have been quantified in various cancer cell lines. The following tables summarize key data points for several promising compounds.

Table 1: Anti-proliferative and Cytotoxic Effects of Novel Adenosine-Based A3AR Antagonists in PC3 Prostate Cancer Cells

| Compound | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |

| 12 (N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo) | 14 | 29 | 59 | [1] |

| 10 | 13 | - | - | [1] |

| 11 | 2.5 | 19 | - | [1] |

| Cl-IB-MECA (Agonist Reference) | 18 | 44 | 110 | [1] |

GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC₅₀: Concentration for 50% cell killing.

Table 2: Effects of A3AR Antagonists AR 292 and AR 357 on Prostate Cancer Cell Proliferation

| Compound | Cell Line | Proliferation Decrease (%) | Reference |

| AR 292 | LNCaP | ~30% | [4] |

| DU-145 | ~40% | [4] | |

| PC3 | ~40% | [4] | |

| AR 357 | LNCaP | ~30% | [4] |

| DU-145 | ~55% | [4] | |

| PC3 | ~55% | [4] |

Table 3: Cell Cycle Arrest Induced by A3AR Antagonists in Prostate Cancer Cells

| Compound | Cell Line | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference |

| AR 292 | LNCaP | G2/M | ~30% | [4] |

| DU-145 | G2/M | ~40% | [4] | |

| PC3 | G2/M | ~50% | [4] | |

| AR 357 | LNCaP | G1 | ~90% | [4] |

| DU-145 | G1 | ~90% | [4] | |

| PC3 | G1 | ~80% | [4] |

Key Signaling Pathways Modulated by A3AR Antagonists

The anti-cancer effects of A3AR antagonists are mediated through the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. While the precise mechanisms are still under investigation and can be cell-type specific, several key pathways have been implicated.

Caption: A3AR antagonist signaling pathways in cancer cells.

Experimental Protocols

Reproducible and robust experimental design is paramount in drug discovery. The following are detailed methodologies for key assays used to evaluate the effects of A3AR antagonists on cell proliferation and apoptosis.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.

Materials:

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the A3AR antagonist for the desired duration (e.g., 48 hours). Include a vehicle-treated control group.[1]

-

Fixation: After treatment, gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of cells.[3]

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle and to measure apoptosis.

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol for Cell Cycle Analysis:

-

Cell Harvesting: Following treatment with the A3AR antagonist, harvest the cells by trypsinization.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.

-